molecular formula C24H31NO2S B4290087 3-benzyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one

3-benzyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B4290087
M. Wt: 397.6 g/mol
InChI Key: UJGMLUWOEDCNPM-UHFFFAOYSA-N
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Description

3-benzyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring, a benzyl group, and a phenolic moiety with tert-butyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with benzylamine and thioglycolic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The thiazolidine ring can be reduced to form thiazolidines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Thiazolidines and related reduced compounds.

    Substitution: Various substituted thiazolidinones depending on the substituent introduced.

Scientific Research Applications

3-benzyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Antimicrobial Activity: The thiazolidine ring can interact with microbial cell membranes, disrupting their integrity and leading to cell death.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one: Lacks the benzyl group but shares the thiazolidine and phenolic moieties.

    3-benzyl-2-(4-hydroxyphenyl)-1,3-thiazolidin-4-one: Similar structure but without the tert-butyl groups on the phenolic ring.

    3-benzyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-oxazolidin-4-one: Contains an oxazolidine ring instead of a thiazolidine ring.

Uniqueness

3-benzyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidine ring, benzyl group, and sterically hindered phenolic moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

3-benzyl-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2S/c1-23(2,3)18-12-17(13-19(21(18)27)24(4,5)6)22-25(20(26)15-28-22)14-16-10-8-7-9-11-16/h7-13,22,27H,14-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGMLUWOEDCNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2N(C(=O)CS2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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